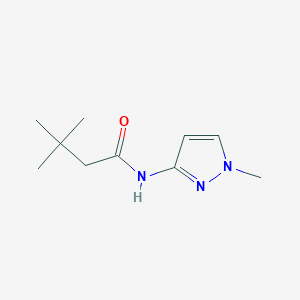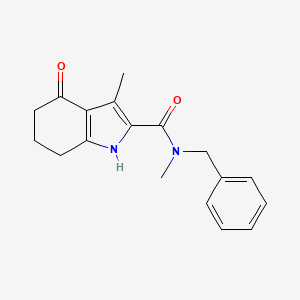
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide, also known as DMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMPB is a pyrazole-based compound that has been synthesized using different methods.
作用机制
The mechanism of action of 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide is not fully understood. However, it has been suggested that this compound exerts its biological activity through the modulation of different signaling pathways, including the NF-κB pathway and the MAPK pathway. This compound has also been found to inhibit the activity of different enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been found to exhibit different biochemical and physiological effects, depending on the concentration and duration of exposure. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6. This compound has also been found to exhibit analgesic effects by reducing pain sensitivity. In addition, this compound has been found to exhibit anti-cancer effects by inducing apoptosis and inhibiting tumor cell proliferation.
实验室实验的优点和局限性
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has several advantages for use in lab experiments. This compound is a stable compound that can be easily synthesized using different methods. This compound has also been found to exhibit low toxicity, making it suitable for use in different biological assays. However, this compound has some limitations, including its low solubility in water and its potential to form aggregates in solution.
未来方向
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has several potential future directions for research. This compound can be further optimized to increase its potency and selectivity for different biological targets. This compound can also be used as a building block for the synthesis of new materials with unique properties. In addition, this compound can be studied for its potential application in the treatment of different diseases, including neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential application in medicinal chemistry, material science, and environmental science. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties and has several advantages for use in lab experiments. This compound has several potential future directions for research, and further studies are needed to fully understand its mechanism of action and potential applications.
合成方法
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide can be synthesized using different methods, including the reaction of 3,3-dimethylbutanoyl chloride with 1-methylpyrazole in the presence of a base or the reaction of 3,3-dimethylbutyric acid with 1-methylpyrazole and thionyl chloride. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
科学研究应用
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential application in the development of new drugs for the treatment of neurodegenerative diseases. In material science, this compound has been used as a building block for the synthesis of new polymers and materials. In environmental science, this compound has been studied for its potential application in the removal of heavy metals from contaminated water.
属性
IUPAC Name |
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-10(2,3)7-9(14)11-8-5-6-13(4)12-8/h5-6H,7H2,1-4H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACBWPNWAKPWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)



![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)
